molecular formula C20H27N3O4 B1384806 16-keto-Aspergillimide CAS No. 199784-50-4

16-keto-Aspergillimide

Cat. No.: B1384806
CAS No.: 199784-50-4
M. Wt: 373.4 g/mol
InChI Key: YAYKUKWEFJDSJG-SMEOYISOSA-N
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Chemical Reactions Analysis

16-Keto-Aspergillimide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include radical initiators for cyclizations and oxidizing agents for oxidation reactions. The major products formed from these reactions are derivatives of this compound with modified functional groups .

Comparison with Similar Compounds

16-Keto-Aspergillimide is structurally distinct from other similar compounds due to its unique spiro-succinimide unit. Similar compounds include:

Biological Activity

16-Keto-Aspergillimide, also known as 16-Oxoaspergillimide or SB202327, is a bioactive compound derived from the fungal species Aspergillus japonicus and Aspergillus strain IMI 337664. This compound has garnered attention due to its diverse biological activities, including anthelmintic, antibiotic, and cytotoxic properties. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H27N3O4
  • Molecular Weight : 373.5 g/mol
  • Appearance : White solid
  • Solubility : Soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol
  • CAS Number : 199784-50-4

1. Anthelmintic Activity

This compound has demonstrated significant anthelmintic properties. It has been tested against various nematodes, including Trichostrongylus colubriformis, showing efficacy in vitro but limited results in vivo. In a study involving gerbils, the compound exhibited oral activity against adult Trichostrongylus colubriformis infections .

2. Antibiotic Properties

The compound also exhibits antibiotic activity against a range of bacterial strains. Its mechanism may involve the inhibition of bacterial growth through interference with essential cellular processes. Specific studies have highlighted its effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections .

3. Cytotoxic Effects

Research has shown that this compound possesses cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and A-549 (human lung carcinoma) cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation .

4. Neuroactive Properties

In addition to its anti-cancer effects, this compound has been reported to induce neurite outgrowth in neuronal cells, suggesting potential applications in neurobiology and regenerative medicine .

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several studies suggest that it may inhibit nitric oxide production in immune cells, contributing to its anti-inflammatory properties . Additionally, its structural characteristics allow it to interact with various molecular targets within cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameSource OrganismBiological ActivityUnique Features
16-Keto Aspergillimide Aspergillus japonicusAnthelmintic, antibioticUnique bicyclic structure
Brevianamides Various AspergillusInsecticidal, cytotoxicAnti-configuration in bicyclic core
Asperparalines Aspergillus speciesCytotoxicMultiple structural variants
Notoamides Penicillium speciesAntimicrobialComplex amino acid skeleton

This table illustrates the distinct biological activities and structural features of this compound compared to other related compounds.

Case Studies

  • In Vitro Studies on Anthelmintic Activity :
    • A study conducted on the efficacy of this compound against Haemonchus contortus larvae showed promising results, indicating its potential as a treatment for parasitic infections .
  • Cytotoxicity Assessment :
    • In a laboratory setting, the compound was tested against multiple cancer cell lines (HL-60 and A-549), revealing IC50 values that suggest significant cytotoxic activity .
  • Neurite Outgrowth Induction :
    • Research indicated that treatment with this compound led to enhanced neurite outgrowth in PC12 cells, highlighting its neuroactive potential .

Properties

IUPAC Name

(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYKUKWEFJDSJG-SMEOYISOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018074
Record name 16-Keto-Aspergillimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199784-50-4
Record name 16-Keto-Aspergillimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural difference between aspergillimides and paraherquamides?

A1: Aspergillimides are structurally similar to paraherquamides but lack the dioxygenated 7-membered ring and the phenyl ring fused to it. Instead, they possess a C8-keto group. [] You can visualize this difference by comparing the structure of aspergillimide (VM55598, 1) with paraherquamide (VM54159, 3) in the paper. []

Q2: Besides 16-keto-aspergillimide, what other novel compounds were isolated from the Aspergillus strain IMI 337664?

A2: The research led to the isolation of two novel compounds: []

  • SB203105 (5): This compound represents the first example of a 4-substituted paraherquamide. []

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